

# Spectroscopic Profile of 1,2-Dimethyl-1H-indol-5-amine: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Dimethyl-1H-indol-5-amine

Cat. No.: B1309053

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of **1,2-Dimethyl-1H-indol-5-amine**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy for analogous indole and amine compounds. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectroscopic analysis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,2-Dimethyl-1H-indol-5-amine**. These values are estimations derived from the analysis of structurally related compounds and general spectroscopic principles.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.1-7.2	d	1H	H-7
~6.8-6.9	d	1H	H-4
~6.6-6.7	dd	1H	H-6
~6.2	s	1H	H-3
~3.6	s	3H	N <sup>1</sup> -CH <sub>3</sub>
~3.5 (broad s)	2H	-NH <sub>2</sub>	
~2.3	s	3H	C <sup>2</sup> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~140-142	C-5
~135-137	C-7a
~128-130	C-2
~127-129	C-3a
~110-112	C-7
~108-110	C-4
~102-104	C-6
~99-101	C-3
~30-32	N <sup>1</sup> -CH <sub>3</sub>
~12-14	C <sup>2</sup> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

**Table 3: Predicted Mass Spectrometry (MS) Data**

m/z	Predicted Fragment
160	[M] <sup>+</sup> (Molecular Ion)
145	[M - CH <sub>3</sub> ] <sup>+</sup>
117	[M - CH <sub>3</sub> - NCH <sub>2</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI).

**Table 4: Predicted Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3450-3300	N-H stretch (asymmetric and symmetric) of amine
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
1620-1580	N-H bend (amine)
1600-1450	C=C stretch (aromatic)
1380-1360	C-H bend (methyl)
1300-1200	C-N stretch (aromatic amine)

## Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of **1,2-Dimethyl-1H-indol-5-amine**.

### Synthesis: Fischer Indole Synthesis

A plausible route for the synthesis of **1,2-Dimethyl-1H-indol-5-amine** is the Fischer indole synthesis.

- Formation of Hydrazone: React 4-aminophenylhydrazine with acetone in an acidic medium (e.g., acetic acid in ethanol) to form the corresponding hydrazone.

- **Indolization:** The resulting hydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid or zinc chloride) with heating. This step should yield 2-methyl-1H-indol-5-amine.
- **N-Methylation:** The secondary amine on the indole ring can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent like dimethylformamide (DMF).
- **Purification:** The final product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

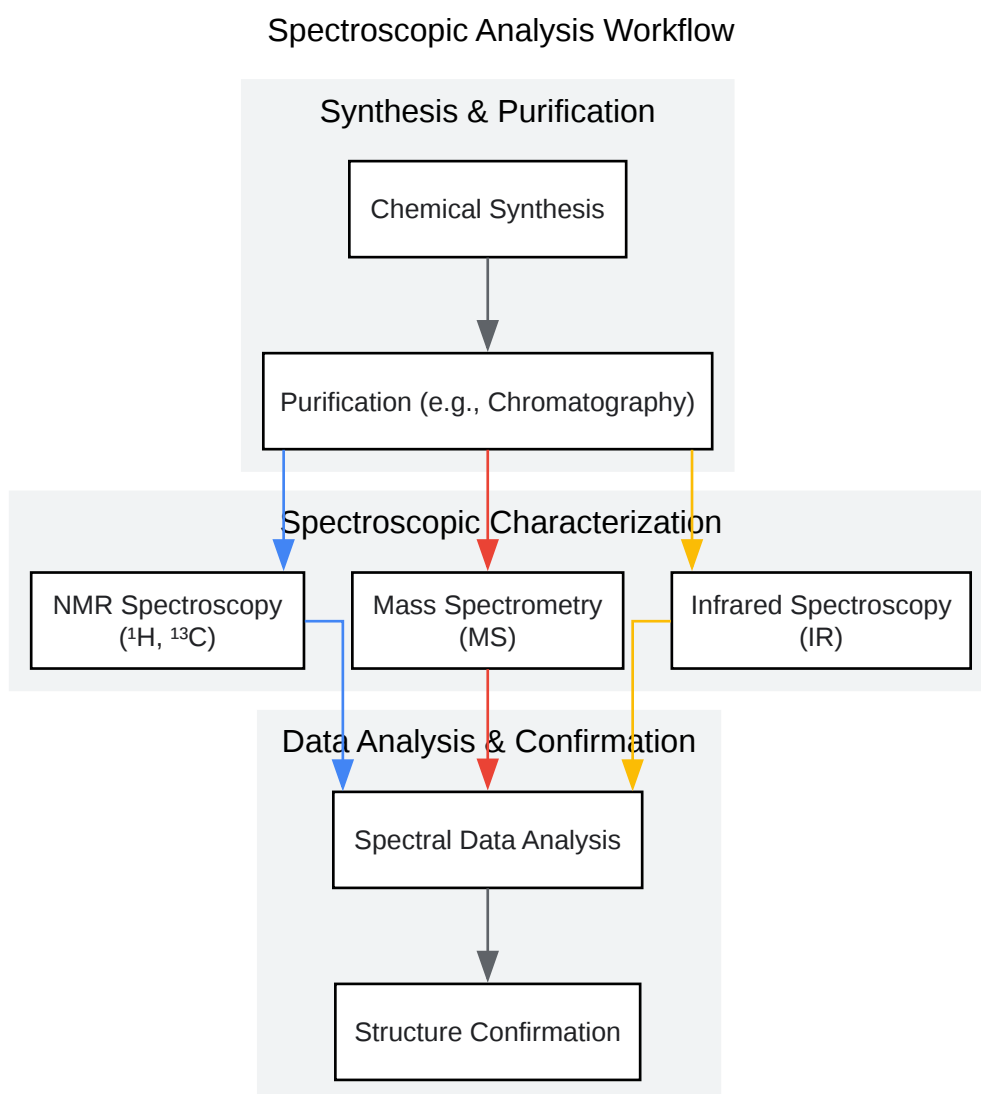
## Spectroscopic Analysis

- **NMR Spectroscopy:**
  - A sample of approximately 5-10 mg of purified **1,2-Dimethyl-1H-indol-5-amine** is dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
  - The solution is transferred to a 5 mm NMR tube.
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
  - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- **Mass Spectrometry:**
  - A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
  - The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (for EI-MS).
  - For electron ionization (EI), a standard electron energy of 70 eV is used.
  - The mass-to-charge ratio ( $m/z$ ) of the resulting ions is recorded.
- **Infrared Spectroscopy:**

- A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- The spectrum is recorded over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Alternatively, a KBr pellet of the sample can be prepared and analyzed.

## Visualized Workflows

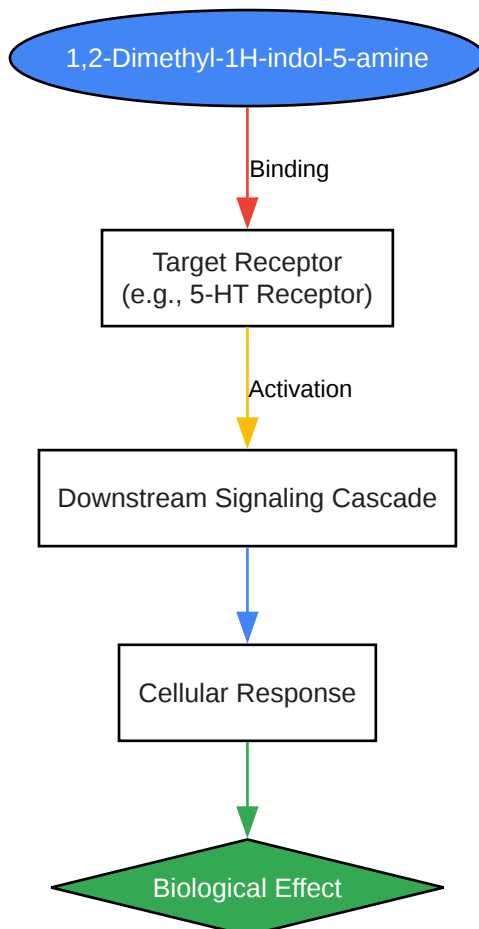
The following diagrams illustrate the logical flow of the synthesis and characterization process.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

#### Conceptual Signaling Pathway Interaction



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